molecular formula C12H9NO2 B1301847 4-Pyridin-4-YL-benzoic acid CAS No. 4385-76-6

4-Pyridin-4-YL-benzoic acid

Cat. No. B1301847
CAS RN: 4385-76-6
M. Wt: 199.2 g/mol
InChI Key: DZLGZIGLHCRIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridin-4-YL-benzoic acid, also known as 44pba, is a ligand that has been utilized to synthesize metal-coordination networks. It is a compound that features a pyridine ring connected to a benzoic acid moiety, which allows it to act as a bridging ligand in the formation of coordination polymers and frameworks with various metals .

Synthesis Analysis

The synthesis of metal-organic frameworks (MOFs) using 44pba involves solvothermal methods. For instance, two metal-coordination networks were synthesized using 44pba as a ligand with cobalt and nickel, resulting in compounds with distinct solvent content and a 2D-network structure that forms a spiral parallel to the crystallographic direction . Additionally, the synthesis of heterocyclic compounds and hydrazone derivatives involving 44pba or its derivatives has been reported, indicating the versatility of this ligand in forming various chemical structures .

Molecular Structure Analysis

The molecular structure of coordination networks derived from 44pba has been characterized by single-crystal X-ray diffraction. These structures often exhibit interesting geometries, such as 2D-networks with large channels or interpenetrating layers, which can lead to unique properties like chirality and phase transformations . The crystal structures of precursors to styrylpyridine derivatives, which include 44pba analogs, have also been determined, providing insight into the molecular conformations and space group symmetries .

Chemical Reactions Analysis

44pba and its derivatives participate in various chemical reactions to form coordination polymers, cocrystals, and other complexes. These reactions often involve the formation of hydrogen bonds or coordination to metal ions. For example, the acid-pyridine heterosynthon in 44pba is used to probe the structural landscape of cocrystals, and the formation of hydrogen-bonded complexes has been observed in studies of supramolecular liquid crystal associates .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials synthesized using 44pba are diverse and can be influenced by the metal used in the coordination network, the presence of solvent molecules, and the overall structure of the compound. For instance, the metal-organic frameworks based on 44pba exhibit solvatochromism and chromotropism, which are changes in color in response to different solvents or water-induced phase transformations . The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 44pba have also been studied, revealing their potential in light harvesting and luminescence .

Scientific Research Applications

Luminescence and Magnetism in Coordination Polymers

4-Pyridin-4-YL-benzoic acid has been utilized in the synthesis of lanthanide coordination polymers, displaying unique luminescence and magnetic properties. These polymers, formed under hydrothermal conditions, exhibit diverse architectures and demonstrate the versatile coordination abilities of the ligand, with applications in luminescence and magnetic analysis (Hou et al., 2013).

Thermo- and Solvatochromic Metal-Organic Frameworks

The compound has been used to create metal-organic frameworks (MOFs) that are thermo- and solvatochromic, changing color with temperature and solvent interactions. These frameworks have applications in sensing and material science due to their unique structural and chromotropic properties (Mehlana et al., 2012).

Novel Complexes with Variable Architectures

4-Pyridin-4-YL-benzoic acid has been used to synthesize a variety of novel complexes with diverse structures, displaying different coordination abilities. These complexes have potential applications in areas requiring specific molecular architectures (Du et al., 2016).

Cytochrome P450 Monooxygenases Studies

This compound has been instrumental in studying the binding modes in cytochrome P450 monooxygenases. Its use helps in understanding how molecules bind to P450, thereby affecting catalytic cycles, which is crucial in pharmacology and enzymology (Podgorski et al., 2020).

Electrocatalysis for Water Splitting

4-Pyridin-4-YL-benzoic acid-based metal(II)–organic frameworks (MOFs) have been synthesized and shown to act as electrocatalysts for water splitting, highlighting their importance in energy conversion and storage applications (Gong et al., 2014).

Crystal Structures in Triorganostannyl Esters Synthesis

The synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, using derivatives of 4-Pyridin-4-YL-benzoic acid, has been studied. These have applications in understanding the photophysical properties and intermolecular interactions of ligands (Tzimopoulos et al., 2010).

Safety And Hazards

“4-Pyridin-4-YL-benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-pyridin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLGZIGLHCRIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364079
Record name 4-PYRIDIN-4-YL-BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-4-YL-benzoic acid

CAS RN

4385-76-6
Record name 4-(4-Pyridyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4385-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-PYRIDIN-4-YL-BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyridin-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-(4-pyridyl)benzoate (1.0 g), 1 N NaOH (8.8 ml) and ethanol (8.8 ml) was stirred at room temperature for 1 hour and diluted with water, to which was added 1 N hydrochloric acid (8.8 ml) to give the title compound as crystals (0.76 g, 86.4%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86.4%

Synthesis routes and methods II

Procedure details

4-(4-Pyridyl)benzamide (0.35 g, 1.8 mmol) was suspended in ethanol (5 mL). 10% w/w aqueous sodium hydroxide solution was added and the reaction mixture refluxed for two hours then allowed to cool to room temperature. The reaction mixture was adjusted to pH 7 with concentrated sulphuric acid. A white precipitate formed which was isolated by filtration to give 4-(4-pyridyl)benzoic acid (238 mg).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 4-boronobenzoic acid (1.66 g, 10 mmol) and 4-bromopyridine (1.72 g, 11 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), Bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) was added. The mixture was degassed and purged withed nitrogen. The mixture was stirred at 100° C. for 24 h. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.8 g of white solid of 4-(pyridin-4-yl)benzoic acid. Yield: 90%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1ccc(OB(O)O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-4-YL-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Pyridin-4-YL-benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Pyridin-4-YL-benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Pyridin-4-YL-benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Pyridin-4-YL-benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Pyridin-4-YL-benzoic acid

Citations

For This Compound
135
Citations
G Mehlana, SA Bourne, G Ramon - Dalton Transactions, 2012 - pubs.rsc.org
Using 4-(pyridin-4-yl)benzoic acid, 44pba (1) as a ligand, two new metal-coordination networks [Co4(44pba)8]n·[(DMF)3·(EtOH)0.25·(H2O)4]n (2) and [Ni4(44pba)8]n·[(DMF)3.5·(EtOH)·(…
Number of citations: 38 pubs.rsc.org
T Qin, S Zhang, Y Wang, T Hou, D Zhu… - … Section C: Structural …, 2019 - scripts.iucr.org
The design and synthesis of metal–organic frameworks (MOFs) have attracted much interest due to the intriguing diversity of their architectures and topologies. However, building MOFs …
Number of citations: 5 scripts.iucr.org
F Luo, G Tang, J Zhang - Acta Crystallographica Section C …, 2018 - scripts.iucr.org
The title compound, poly[(μ2-formato-κ3O,O′:O)[μ2-4-(pyridin-4-yl)benzoato-κ3N:O,O′]zinc(II)], [Zn(C12H8NO2)(HCOO)]n, has been synthesized in situ and characterized by …
Number of citations: 4 scripts.iucr.org
GJ Cao, QL Li, C Rong, YL Wang - Acta Crystallographica Section C …, 2013 - scripts.iucr.org
A new 3d–4f heterometallic polymer, poly[[aqua-μ3-chlorido-[μ3-4-(pyridin-4-yl)benzoato]tris[μ2-4-(pyridin-4-yl)benzoato]dicopper(I)erbium(III)] dihydrate], {[Cu2Er(C12H8NO2)4Cl(H2O)…
Number of citations: 1 scripts.iucr.org
XL Jia, J Zhou, ST Zheng, GY Yang - Journal of Cluster Science, 2009 - Springer
… Compared with the Hin ligand, 4-pyridin-4-yl-benzoic acid (Hpyba) has one more benzene ring and shows a longer linear length, which may make more open frameworks than the short …
Number of citations: 9 link.springer.com
张杰, 李子建, 刘燕, 刘百战, 崔勇 - 结构化学, 2018 - cqvip.com
: Two metal-organic frameworks [(Zn_ (0.5) L)·(H_2O)] _n (1) and [(Ni_ (0.5) L)·(H_2O)] _n (2) constructed by the 3-formyl-4-(pyridin-4-yl) benzoic acid ligand (HL) were synthesized and …
Number of citations: 2 www.cqvip.com
ZL Wang, WH Fang, GY Yang - Journal of Cluster Science, 2009 - Springer
… of our search, we have tried to obtain the more open frameworks under rationally hydrothermal conditions by replacing Hin with the lengthened ligand 4-pyridin-4-yl-benzoic acid. …
Number of citations: 9 link.springer.com
WH Fang, ZL Wang, GY Yang - Journal of Cluster Science, 2010 - Springer
… Furthermore, we attempt to obtain more open frameworks under rationally hydrothermal conditions by replacing Hin with the lengthened ligand 4-pyridin-4-yl-benzoic acid (Hpyba). Till …
Number of citations: 6 link.springer.com
荣成, 林建地, 方伟慧 - 结构化学, 2017 - cqvip.com
: A new compound [mpba][Cu_2Br_3](1, mpba= 4-(N-methylpyridin-4-yl) benzoic acid) has been ionothermally synthesized and characterized by single-crystal X-ray diffraction analysis, …
Number of citations: 2 www.cqvip.com
ZY Yu, HY Zhao, ZJ Ling, J Zhou, XQ Zhao - Inorganica Chimica Acta, 2022 - Elsevier
… Thereinto, the ligand 4-pyridin-4-yl-benzoic acid (HL) with both rigidity and flexibility is selected to construct Ln-complexes. On the one hand, its rigidity enhances the stability of the …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.